2-Methyldecalin

説明

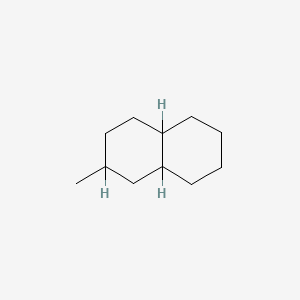

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-6-7-10-4-2-3-5-11(10)8-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREARFRXIFVLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873314 | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-76-1, 14398-71-1 | |

| Record name | 2-Methyldecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, decahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-2-methyl-, (2alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2 Methyldecalin

Catalytic Hydrogenation of Methylnaphthalenes

Catalytic hydrogenation is a cornerstone of 2-methyldecalin synthesis. This section explores the direct hydrogenation of 2-methylnaphthalene (B46627) and the indirect route involving 1-methylnaphthalene (B46632), highlighting the catalyst systems that are pivotal to these transformations.

Hydrogenation of 2-Methylnaphthalene

The direct hydrogenation of 2-methylnaphthalene is a key method for producing this compound. This reaction is typically carried out in the presence of a catalyst and hydrogen gas at elevated temperatures and pressures. The process aims for the complete saturation of both aromatic rings of the 2-methylnaphthalene molecule.

Various catalyst systems have been investigated to optimize this conversion. For instance, nickel-based catalysts have demonstrated effectiveness in the selective hydrogenation of 2-methylnaphthalene to methyldecalin. researchgate.net The selectivity towards cis- or trans-methyldecalin isomers can be controlled by the catalyst's properties and the reaction conditions. researchgate.net Specifically, higher nickel loadings and lower reaction temperatures have been found to favor the formation of cis-methyldecalin. researchgate.net

Furthermore, research has explored the use of bifunctional nickel catalysts, which can not only facilitate the complete hydrogenation to methyldecalin but also allow for selective production of either the trans or cis isomer, which are desirable for jet fuel and diesel fuel applications, respectively. researchgate.net The choice of support for the nickel catalyst also plays a crucial role, with studies showing that the apparent activation energy for the hydrogenation reaction varies depending on the support material used. researchgate.netresearchgate.net

Role of 1-Methylnaphthalene Hydrogenation in this compound Formation via Transalkylation Reactions

Interestingly, this compound can also be formed as a byproduct during the hydrogenation of 1-methylnaphthalene. This occurs through a series of reactions that include not only hydrogenation but also isomerization and transalkylation. acs.org

During the hydrogenation of 1-methylnaphthalene, the initial products are 1-methyltetralin and 5-methyltetralin. acs.org These intermediates can then undergo further hydrogenation to form various stereoisomers of 1-methyldecalin. acs.org However, under certain catalytic conditions, transalkylation reactions can occur. acs.org Transalkylation involves the transfer of an alkyl group from one aromatic molecule to another. In this context, a methyl group can migrate, leading to the isomerization of 1-methylnaphthalene or its partially hydrogenated derivatives to their 2-methyl counterparts, which are then subsequently hydrogenated to form this compound. Although often observed in trace amounts, this pathway highlights the complex reaction network present during the hydrogenation of methylnaphthalenes. acs.org

The potential for these side reactions underscores the importance of catalyst selection and process parameter control to achieve high selectivity for the desired methyldecalin isomer.

Catalyst Systems and Their Influence on Selectivity

The choice of catalyst is paramount in directing the outcome of methylnaphthalene hydrogenation, influencing both the rate of reaction and the stereoselectivity of the resulting this compound. A range of catalyst systems, from precious metals to more economical alternatives, have been extensively studied.

Precious metals are highly active catalysts for the hydrogenation of aromatic compounds. mdpi.com Platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) supported on materials like activated carbon and alumina (B75360) are frequently employed. acs.org

These catalysts can operate under milder conditions compared to their non-precious metal counterparts. acs.org The support material can also influence the reaction. For example, in the hydrogenation of 1-methylnaphthalene, carbon-supported catalysts tend to favor the formation of 5-methyltetralin, while alumina-supported catalysts show similar rates for the formation of both 1- and 5-methyltetralin. acs.org

The impregnation of precious metals onto nickel catalysts can alter their selectivity. For instance, adding ruthenium to a nickel catalyst can lead to the selective formation of cis-methyldecalin, whereas platinum-impregnated nickel catalysts tend to produce trans-methyldecalin. researchgate.net

Table 1: Performance of Precious Metal Catalysts in Methylnaphthalene Hydrogenation

| Catalyst | Support | Reactant | Key Product(s) | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Pt, Pd, Rh, Ru | Activated Carbon, Alumina | 1-Methylnaphthalene | 1-Methyltetralin, 5-Methyltetralin, Methyldecalins | Varies with metal and support | acs.org |

| Pt | AlSBA-15 | 1-Methylnaphthalene | Methyldecalins | High conversion | researchgate.net |

| RuNi | ZSM-5 + Al2O3 | 1-Methylnaphthalene | - | 92.5% conversion of 1-methylnaphthalene | mdpi.com |

Bimetallic catalysts often exhibit enhanced activity, selectivity, and stability compared to their monometallic counterparts due to synergistic effects between the two metals. In the context of this compound synthesis, several bimetallic systems have shown promise.

Ni-W sulfide (B99878) catalysts have been used in the hydrocracking of 1-methylnaphthalene, leading to the formation of methyldecalin derivatives. vulcanchem.com Bimetallic catalysts such as RuNi have demonstrated high conversion rates for 1-methylnaphthalene hydrogenation. mdpi.com The combination of Pt and Ni has been noted to favor the formation of trans-methyldecalin. colab.ws

The interaction between the two metals can modify the electronic properties and the surface structure of the catalyst, thereby influencing its interaction with the reactants and the reaction pathway.

Transition metal carbides, such as molybdenum carbide (Mo2C), have emerged as a cost-effective alternative to precious metal catalysts. mdpi.com They exhibit catalytic properties similar to those of the Pt-group metals in hydrogenation reactions. mdpi.com

Mo2C-based catalysts have been shown to be active in the hydrogenation of naphthalene (B1677914) and its alkyl derivatives. google.com The activity and selectivity of these catalysts can be tuned by adjusting their composition. For example, the content of Mo2C in the catalyst can determine whether the hydrogenation of naphthalene or alkyl-naphthalene proceeds to the fully saturated decalin or stops at the partially hydrogenated tetralin stage. google.com Ni-Mo2C/Al2O3 catalysts have also been investigated, showing increased conversion in CO2 methanation, a reaction that, like hydrogenation, involves the activation of hydrogen. mdpi.com

Bimetallic Catalysts (e.g., Ni-W Sulfides, IrNi, PdNi, PtNi, RuNi)

Reaction Kinetics and Mechanistic Pathways in Catalytic Hydrogenation

Alternative Synthetic Routes and Derivatizations

Besides the direct hydrogenation of 2-methylnaphthalene, alternative synthetic strategies can be employed to prepare this compound and its derivatives.

An alternative route to this compound involves the use of halogenated decalins as starting materials. For instance, 2-(iodomethyl)decalin can be converted to this compound in good yield by forming its Grignard derivative and subsequently treating it with dilute acetic acid. scribd.com Similarly, a method for preparing trans-2-ethyldecalin from the corresponding chlorodecalins via a Grignard reaction has been described, suggesting a potential pathway for synthesizing this compound from a suitable chlorodecalin precursor. cdnsciencepub.com

Various functionalization strategies can be employed to synthesize substituted methyldecalin derivatives, which are valuable in natural product synthesis and medicinal chemistry.

Domino Reactions: An organocatalyst-mediated domino Michael/aldol reaction has been utilized to synthesize functionalized 9-methyldecalin derivatives with excellent enantioselectivity. acs.org

Baddeley Reaction: The Baddeley reaction, a type of C-H functionalization, offers a method for the regio- and diastereoselective double functionalization of decalins, providing access to novel regioisomers. researchgate.netresearchgate.net

Diels-Alder Reactions: The intramolecular Diels-Alder reaction is a powerful tool for constructing the bicyclic core of complex molecules and has been applied in the synthesis of various polycyclic systems. canterbury.ac.nz

Carboxylation of Carbonium Ions: In the presence of a strong acid like sulfuric acid and formic acid, carbonium ions can be carboxylated. This method has been used to prepare isomeric 9-decalincarboxylic acids, demonstrating a way to introduce functional groups onto the decalin skeleton. rushim.ru

These strategies highlight the versatility of the decalin framework and the various methods available for introducing substituents, including a methyl group, at specific positions.

Isomerism and Stereochemistry of 2 Methyldecalin

Cis-Trans Isomerism at the Ring Junction

The fusion of two cyclohexane (B81311) rings to form the decalin system introduces the possibility of cis-trans isomerism, a fundamental concept in the stereochemistry of this bicyclic alkane. masterorganicchemistry.comchemistrysteps.com This isomerism arises from the spatial arrangement of the two hydrogen atoms located at the bridgehead carbons, the two carbons shared by both rings. masterorganicchemistry.com In cis-decalin, these hydrogens are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides. masterorganicchemistry.comlibretexts.org This seemingly simple difference in the orientation of two hydrogen atoms leads to profoundly different three-dimensional shapes and properties for the two isomers. masterorganicchemistry.com

The two six-membered rings in both cis- and trans-decalin adopt chair conformations, which are the most stable arrangement for cyclohexane rings. libretexts.orgchemistnotes.com The distinction between the two isomers lies in how these chair conformations are fused. Trans-decalin is formed by the fusion of two rings through equatorial-type bonds. libretexts.orgchemistnotes.com In contrast, cis-decalin results from the fusion of the two rings via one axial and one equatorial bond. libretexts.orgchemistnotes.com It is important to note that cis- and trans-decalin are stereoisomers, specifically diastereomers, and cannot be interconverted by simple rotation around carbon-carbon single bonds. chemistrysteps.com

Synthesis and Separation of Cis- and Trans-2-Methyldecalin

The synthesis of 2-methyldecalin isomers often starts from precursors like 1-methylnaphthalene (B46632), which can be hydrogenated to yield a mixture of stereoisomers. acs.org The specific conditions of the hydrogenation reaction, including the choice of catalyst, can influence the ratio of the resulting isomers. For instance, catalytic hydrogenation of 1-methylnaphthalene over certain catalysts can produce a mixture containing various isomers of 1-methyldecalin, and through subsequent reactions, this compound isomers can also be formed. acs.orgrsc.org Another approach involves the catalytic hydrocracking of 1-methylnaphthalene using catalysts like Ni-W sulfide (B99878) on ZSM-5 zeolites, which has been shown to produce methyldecalin derivatives. vulcanchem.com The choice of catalyst precursor, such as aluminum sulfate-derived versus nitrate-based precursors, can significantly alter the product distribution, favoring either cis- or trans-methyldecalin. vulcanchem.com

The separation of the resulting mixture of cis- and trans-2-methyldecalin isomers, along with other potential byproducts, relies on their differing physical properties. Techniques like distillation have been historically significant in the separation of cis- and trans-decalin. masterorganicchemistry.com Modern analytical and separation techniques, such as gas chromatography (GC), are also employed to distinguish and quantify the different isomers present in a mixture. rsc.org For more complex mixtures of functionalized decalins, column chromatography is a common method for separating diastereomers. osti.gov

Thermodynamic Stability and Energetic Differences between Isomers

The relative thermodynamic stability of isomeric compounds can be determined by comparing their heats of combustion; more stable isomers release less heat upon combustion. reddit.comreddit.com In the case of decalin, the trans isomer is more stable than the cis isomer by approximately 2 kcal/mol. libretexts.org This energy difference is primarily attributed to unfavorable non-bonded interactions, or steric strain, within the concave region of the cis-decalin molecule. libretexts.org Specifically, cis-decalin has three more gauche-butane interactions compared to trans-decalin, which destabilizes the molecule by about 10.05 kJ/mol (approximately 2.4 kcal/mol). msuniv.ac.in

Conformational Analysis of this compound Isomers

The three-dimensional structure and flexibility of the this compound isomers are crucial to understanding their properties and reactivity. This involves an analysis of their chair conformations, the dynamics of ring inversion, and the steric effects of the methyl substituent.

Chair Conformations and Ring Inversion Dynamics

Both rings in the decalin system prefer to exist in a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com However, the ability of these rings to undergo inversion, or a "ring flip," is markedly different between the cis and trans isomers. Trans-decalin is a conformationally rigid system; the two rings cannot flip from one chair form to another without causing significant ring strain. masterorganicchemistry.comlibretexts.orgyoutube.com This conformational locking fixes the orientation of any substituents on the rings. libretexts.org

In contrast, cis-decalin is conformationally flexible. masterorganicchemistry.comlibretexts.org The two chair-chair forms of cis-decalin can interconvert through a process of ring inversion, where both rings flip simultaneously. libretexts.org This process has a relatively low energy barrier of about 14 kcal/mol. libretexts.org This ring flip is significant because it allows a substituent to interconvert between axial and equatorial positions. libretexts.org For cis-2-methyldecalin, this means the methyl group can occupy either an axial or an equatorial position, and these two conformations will be in equilibrium.

Steric Interactions and Their Impact on Conformation

Steric interactions play a significant role in determining the preferred conformation of substituted decalins. In cyclohexane systems, a bulky substituent generally prefers the equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org This principle extends to the decalin system.

Axial vs. Equatorial Methyl Group Orientations

The orientation of the methyl group in this compound has a significant impact on the stability of the conformers. In any substituted cyclohexane, an equatorial substituent is generally more stable than an axial one due to the avoidance of 1,3-diaxial steric strain. libretexts.org For methylcyclohexane, the equatorial conformer is more stable by about 1.74 kcal/mol. masterorganicchemistry.com

In the case of trans-2-methyldecalin, because the ring system is conformationally locked, the methyl group will be fixed in either an axial or an equatorial position. The isomer with the equatorial methyl group will be significantly more stable than the one with the axial methyl group.

For the flexible cis-2-methyldecalin, the two chair-chair conformers are in equilibrium. One conformer will have the methyl group in an axial position, and the other will have it in an equatorial position. libretexts.org Due to the steric strain associated with the axial position, the equilibrium will strongly favor the conformer with the equatorial methyl group. libretexts.org

Stereocenters and the Generation of Multiple Stereoisomers

The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers. The decalin ring system, which consists of two fused cyclohexane rings, can exist as two diastereomers: cis-decalin and trans-decalin. wikipedia.orgchemistnotes.com The introduction of a methyl group at a non-bridgehead position, such as carbon-2, significantly increases the number of possible stereoisomers.

In the this compound molecule, there are three stereocenters. nih.govnih.gov The carbon atom to which the methyl group is attached (C-2) is one chiral center. The introduction of this substituent disrupts the symmetry of the parent decalin molecule, rendering the two bridgehead carbons (C-4a and C-8a) also chiral. willingdoncollege.ac.in Consequently, with three distinct chiral centers, a total of 2³ or eight stereoisomers are theoretically possible, existing as four pairs of enantiomers. willingdoncollege.ac.in

These stereoisomers can be broadly categorized based on the fusion of the two rings (cis or trans) and the orientation of the methyl group (axial or equatorial). The rigid structure of the trans-decalin ring system does not allow for ring flipping, meaning the methyl group is locked into either an axial or equatorial position. wikipedia.orgchemistnotes.com Conversely, the more flexible cis-decalin system can undergo a chair-flip, allowing for the interconversion between conformers where the methyl group might change its orientation. wikipedia.org

The primary factor determining the number of stereoisomers for this compound is the presence of three chiral centers within its structure. willingdoncollege.ac.in These centers are located at the C-2, C-4a, and C-8a positions. The configuration at each of these centers can be either R or S, leading to the 2ⁿ (where n=3) calculation for the maximum number of possible stereoisomers.

The key structural features that give rise to this stereochemical diversity include:

Ring Fusion Stereochemistry : The decalin core can have a cis or trans fusion. wikipedia.org

In trans-decalin, the two hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system, resulting in a relatively flat and rigid structure. chemistnotes.com

In cis-decalin, the bridgehead hydrogens are on the same side, leading to a bent, tent-like shape that is conformationally mobile. wikipedia.orgmasterorganicchemistry.com

Substituent Position and Orientation : The methyl group at the C-2 position is a distinct chiral center. Its spatial orientation relative to the ring system (axial vs. equatorial) further differentiates the isomers. In the rigid trans-decalin system, the 2-methyl group can be either axial (2a-methyl) or equatorial (2e-methyl), leading to distinct, non-interconvertible diastereomers. nist.gov

Induced Chirality at Bridgehead Carbons : The presence of the C-2 methyl group breaks the plane of symmetry that exists in unsubstituted decalin, making the two bridgehead carbons (C-4a and C-8a) stereogenic centers. willingdoncollege.ac.in

The interplay of these factors results in the eight possible stereoisomers. Each of these isomers is a unique chemical entity with distinct physical and chemical properties. The relative stability of these isomers is governed by steric interactions. Generally, trans-decalin isomers are more stable than their cis counterparts due to fewer gauche-butane interactions. chemistnotes.com Similarly, for the substituent, an equatorial orientation is typically more stable than an axial one due to the avoidance of 1,3-diaxial interactions. willingdoncollege.ac.in

Table 1: Stereochemical Features of this compound

| Structural Feature | Description | Impact on Isomerism | Reference |

|---|---|---|---|

| Ring Fusion | The two cyclohexane rings can be fused in a cis or trans configuration. | Creates two fundamental diastereomeric series (cis-2-methyldecalin and trans-2-methyldecalin). | wikipedia.orgchemistnotes.com |

| Number of Stereocenters | Three stereocenters are present at positions C-2, C-4a, and C-8a. | Theoretically allows for 2³ = 8 stereoisomers (4 pairs of enantiomers). | nih.govwillingdoncollege.ac.in |

| Conformational Rigidity | trans-decalin is conformationally locked, while cis-decalin is flexible and can undergo ring inversion. | Affects the stability and interconversion of conformers, particularly the axial/equatorial orientation of the methyl group. | wikipedia.orgchemistnotes.com |

The synthesis of specific stereoisomers of this compound and related functionalized decalins is a significant challenge in organic chemistry, with important applications in the synthesis of natural products like steroids and sesquiterpenes. chemistnotes.comcdnsciencepub.com Control over the relative and absolute stereochemistry of the three chiral centers is paramount.

Several synthetic strategies have been developed to achieve stereocontrol:

Catalytic Hydrogenation : One common approach involves the catalytic hydrogenation of substituted naphthalene (B1677914) or octalin precursors. For example, the hydrogenation of 10-methyl-Δ¹⁽⁹⁾-octalin can yield a mixture of cis- and trans-isomers of 10-methyldecal-1-one. researchgate.net The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (temperature, pressure, solvent) can significantly influence the diastereoselectivity of the reduction, favoring the formation of either the cis or trans ring fusion.

Cyclization Reactions : Intramolecular cyclization reactions are powerful tools for constructing the decalin ring system with a degree of stereocontrol. Cationic cyclization of precursors like 2-alkenyl-1,3-dithiolanes can lead to a diastereoselective synthesis of trans-decalins. researchgate.net The stereochemistry of the final product is often directed by the stereochemistry of the starting material and the transition state geometry of the cyclization step. For instance, using a chiral keto-epoxide in a cationic cyclization can afford cis-bicyclic tertiary alcohols with good enantiomeric excess. researchgate.net

Alkylation of Decalinones : The stereoselective alkylation of decalinone enolates is another key method. For example, methylation of a β-keto ester derived from a decalin structure can produce a mixture of C-methylated isomers. cdnsciencepub.com The ratio of the resulting diastereomers (e.g., cis vs. trans relative stereochemistry between the new methyl group and existing ring substituents) can be controlled by the choice of base, solvent, and temperature. In certain cases, one isomer can be formed preferentially, with stereoselectivity ratios as high as 7:1. cdnsciencepub.com

Stereospecific Reactions on Pre-existing Rings : Synthesis can also begin with a pre-formed decalin ring system, where subsequent reactions are designed to be stereospecific. The reaction of specific stereoisomers of trans-2-chlorodecalin with ethylmagnesium bromide has been used to prepare the two racemic forms of trans-2-ethyldecalin, demonstrating that the stereochemistry of the starting material can be transferred to the product. cdnsciencepub.com

The ability to control these synthetic pathways allows chemists to selectively prepare a desired stereoisomer of this compound or its derivatives, which is crucial for studying structure-activity relationships and for the total synthesis of complex molecules. cdnsciencepub.com

Table 2: Examples of Synthetic Approaches for Substituted Decalins

| Synthetic Method | Precursor Example | Product Type | Key Control Factor | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10-methyl-Δ¹⁽⁹⁾-octalin | Mixture of cis- and trans-10-methyldecalin isomers | Catalyst, solvent, reaction conditions | researchgate.net |

| Cationic Cyclization | Chiral keto-epoxides | cis-decalinols with high diastereoselectivity | Stereochemistry of the acyclic precursor | researchgate.net |

| Alkylation | β-Keto ester of a decalin | Mixture of C-methylated decalinones | Reaction conditions (base, solvent) | cdnsciencepub.com |

| Grignard Reaction | trans-2-chlorodecalin | trans-2-ethyldecalin | Stereochemistry of the starting halide | cdnsciencepub.com |

Chemical Transformations and Reactivity of 2 Methyldecalin

Dehydrogenation Pathways to Methylnaphthalenes

The dehydrogenation of 2-methyldecalin is a significant reaction, particularly in the context of hydrogen storage using Liquid Organic Hydrogen Carriers (LOHCs). This process involves the release of hydrogen from the saturated decalin ring system to form the aromatic methylnaphthalene.

Catalytic Dehydrogenation Systems

Catalytic dehydrogenation is the most common method for converting this compound to methylnaphthalenes. This process typically requires high temperatures and the use of a catalyst to facilitate the reaction.

Noble metal catalysts, such as platinum (Pt) and palladium (Pd), are frequently employed for this transformation. acs.org For instance, Pt/C has been identified as an effective catalyst for the dehydrogenation of the 1-methylnaphthalene (B46632)/1-methyldecalin pair. acs.org Studies on the dehydrogenation of decalin have been conducted using various supported palladium catalysts, including Pd/SiO2, Pd/MCM-48, and Pd/SBA-15, in a flow reactor. researchgate.net The efficiency of these catalysts can be influenced by factors such as the support material and the size of the metal particles. researchgate.net

Research has also explored the use of nickel-based catalysts. For example, nickel catalysts synthesized by incipient wetness impregnation and coprecipitation have been compared for the selective hydrogenation of 2-methylnaphthalene (B46627) to methyldecalin, a process that is the reverse of dehydrogenation. researchgate.net The selectivity towards cis- and trans-methyldecalin isomers was found to depend on the catalyst identity and reaction conditions. researchgate.net

The table below summarizes findings from a study on the dehydrogenation of various hydronaphthalenes over metallic catalysts.

| Compound | Main Product | Secondary Product |

| cis-9-Methyldecalin | Naphthalene (B1677914) | 1-Methylnaphthalene |

| cis-9-Methyloctalin | Naphthalene | 1-Methylnaphthalene |

| cis-4:9-Dimethyloctalin | 1-Methylnaphthalene | 1:8-Dimethylnaphthalene |

| 1:1-Dimethyltetralin | 1-Methylnaphthalene | 1:2-Dimethylnaphthalene |

| 1:1:6-Trimethyltetralin | 1:6-Dimethylnaphthalene | - |

| Data sourced from a study on the catalytic dehydrogenation of hydronaphthalenes. rsc.org |

Electrochemical Dehydrogenation

Electrochemical dehydrogenation presents an alternative to traditional catalytic methods, potentially operating under milder conditions. This technique involves the use of an electric field to promote the dehydrogenation reaction.

Recent research has focused on the electrocatalytic dehydrogenation of the methyl decalin-methyl naphthalene system. ncl.res.in Density functional theory (DFT) calculations have been used to investigate the effect of doping transition metal surfaces (Fe, Co, Ni) with single atoms of platinum (Pt) or rhodium (Rh). ncl.res.inacs.org These studies suggest that such modifications can enhance the efficiency of both dehydrogenation and hydrogenation. ncl.res.in For instance, optimal results for the dehydrogenation of 1-methyldecalin were obtained on an Fe-Pt single-atom catalyst (SAC). ncl.res.inacs.org

Electrochemical methods can also be promoted by the use of redox catalysts, which can lower the overpotential required for the dehydrogenation reaction. acs.org

Isomerization Reactions

Isomerization reactions are a key aspect of the chemistry of this compound, involving the interconversion between its different stereoisomers and the migration of its alkyl substituent.

Interconversion of Isomers (e.g., Cis-Trans Isomerization)

This compound exists as cis and trans isomers, which differ in the relative orientation of the hydrogen atoms at the ring junction. libretexts.org The trans isomer is generally more stable than the cis isomer. libretexts.org The interconversion between these isomers is possible, particularly under catalytic conditions.

The hydrogenation of 1-methylnaphthalene over various noble metal catalysts has been shown to produce a mixture of four stereoisomers of 1-methyldecalin, and also traces of the four isomers of this compound due to isomerization reactions. acs.org The selectivity for cis- and trans-methyldecalin can be influenced by the catalyst and reaction conditions. researchgate.net For example, in the hydrogenation of 2-methylnaphthalene over nickel catalysts, higher selectivity to cis-methyldecalin was achieved with higher Ni loadings and at lower reaction temperatures. researchgate.net

The chair-chair forms of cis-decalin are flexible and can undergo ring inversion, allowing a substituent to interconvert between axial and equatorial positions. libretexts.org In contrast, trans-decalin is a more rigid system, and the rings cannot easily flip. libretexts.org

Alkyl Substituent Migration

The migration of the methyl group in this compound to other positions on the decalin ring system can occur, especially during catalytic processes like dehydrogenation.

Studies on the dehydrogenation of hydronaphthalenes over platinised or palladised asbestos (B1170538) have shown that the normal dehydrogenation reaction can be accompanied by the migration of a methyl group to an adjacent carbon atom. rsc.org For example, the hydrogenation of 1-methylnaphthalene can lead to the formation of not only 1-methyldecalin and 5-methyltetralin but also 2-methyltetralin (B13969405) and 6-methyltetralin, indicating migration of the alkyl substituent. researchgate.net

Functionalization and Derivatization Strategies

The functionalization of this compound involves the introduction of new functional groups onto the decalin framework, opening up pathways for the synthesis of more complex molecules.

One approach to functionalization involves the stereoselective synthesis of eudesmane-type sesquiterpenes starting from derivatives of this compound. capes.gov.broup.com For example, dl-arctiol has been prepared from trans-5,5-ethylenedioxy-8aβ-methyldecalin-2-one. capes.gov.broup.com This synthesis involves the introduction of hydroxyl and 1-hydroxy-1-methylethyl (B12665419) groups at specific positions on the decalin ring. capes.gov.broup.com

Another strategy involves the oxidation of this compound derivatives. For instance, oxidation of trans-8,8-ethylenedioxy-4aβ-methyldecalin-2α-ol with pyridinium (B92312) chlorochromate (PCC) followed by other steps can lead to the formation of various eudesmane-type sesquiterpenes. capes.gov.broup.com The oral administration of trans- and cis-2-methyldecalin to rabbits has been shown to result in metabolic oxidation, leading to the formation of hydroxylated derivatives that are excreted as glucuronides. researchgate.net

Derivatization of this compound can also be achieved through reactions involving the introduction of other atoms, such as chlorine. For example, racemic forms of trans-2-chlorodecalin have been prepared and subsequently used in Grignard reactions to synthesize trans-2-ethyldecalin. cdnsciencepub.com

Introduction of Hydroxyl Groups and Other Functionalities

The introduction of hydroxyl groups and other functionalities onto the this compound framework is a key transformation for the synthesis of more complex molecules, including natural products and their analogs. While direct functionalization of the saturated hydrocarbon can be challenging, several synthetic strategies have been developed, often involving multi-step sequences starting from unsaturated or functionalized precursors.

One common approach involves the use of a pre-existing ketone functionality on a decalin ring system. For instance, in the synthesis of sesquiterpenes, a hydroxyl group and a 1-hydroxy-1-methylethyl group were introduced as equatorial substituents at the C-2 and C-3 positions of a trans-5,5-ethylenedioxy-8aβ-methyldecalin-2-one derivative. Current time information in Bangalore, IN.vnpgc.in This transformation was achieved through a sequence of methoxycarbonylation, methylation using methyllithium (B1224462) (MeLi), and subsequent reduction with lithium in liquid ammonia. Current time information in Bangalore, IN.vnpgc.in

Another strategy involves the conversion of an existing hydroxyl group into a better leaving group, such as a mesylate, to facilitate further reactions. For example, trans-8,8-ethylenedioxy-4aβ-methyldecalin-2α-ol was converted to 2α-methylsulfonyloxy-4aβ-methyldecalin-8-one, which then underwent condensation with methyl sodiomalonate. Current time information in Bangalore, IN.vnpgc.in This demonstrates how a hydroxyl group can serve as a handle for introducing carbon-based functionalities.

Furthermore, oxidation reactions can be employed to introduce hydroxyl groups. The oxidation of specific decalin precursors with reagents like pyridinium chlorochromate (PCC) has been shown to yield hydroxylated products. Current time information in Bangalore, IN.vnpgc.in The stereochemistry of the resulting alcohols is often influenced by the conformation of the decalin ring system. chemeo.com For example, hydroxyl substitution at the ring junction, antiperiplanar to the angular methyl carbon in a methyldecalin system, has been observed to cause a significant downfield shift in the 13C NMR spectrum of the methyl carbon. chemeo.com

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of this compound in nucleophilic and electrophilic substitution reactions is inherently low due to its nature as a saturated cycloalkane. The carbon-hydrogen and carbon-carbon bonds are strong and nonpolar, making them resistant to attack by most nucleophiles and electrophiles under standard conditions. However, substitution reactions can be induced under specific and often harsh reaction conditions or through the introduction of activating functional groups.

Nucleophilic Substitution:

Direct nucleophilic substitution on the this compound skeleton, which would involve the displacement of a hydride ion (H-), is not a feasible reaction pathway as the hydride ion is an extremely poor leaving group. For nucleophilic substitution to occur, a suitable leaving group must be present on the ring. This is typically achieved by pre-functionalization of the molecule, for example, through halogenation to introduce a halide leaving group. The subsequent reaction would then proceed via standard SN1 or SN2 mechanisms, with the stereochemical outcome being dependent on the specific substrate, nucleophile, and reaction conditions. vnpgc.in In bridged systems like decalins, SN1 reactions at bridgehead carbons are disfavored due to the strain of forming a planar carbocation. tvu.edu.in

Electrophilic Substitution:

Direct electrophilic substitution on an alkane C-H bond is also a challenging transformation. While aromatic compounds readily undergo electrophilic substitution, the σ-bonds of cycloalkanes like this compound are much less nucleophilic. vnpgc.in Reactions such as nitration or halogenation on alkanes typically proceed via free radical mechanisms under UV light or at high temperatures, rather than through an electrophilic substitution pathway.

Some studies have explored electrophilic halogenation on functionalized decalin systems. For instance, the treatment of cis-4a-methyldecalin-2,7-dione with bromine resulted in the formation of cis-3,6(dieq)-dibromo-4a-methyldecalin-2,7-dione, which is an electrophilic addition/substitution to an enol or enolate intermediate rather than a direct substitution on the saturated ring. acs.org

Oxidative Reactions and Combustion Mechanisms

Decalin Oxidation Mechanisms in High-Temperature Environments

Decalin and its alkylated derivatives like this compound are significant components of jet fuels and are often used as surrogate molecules in combustion studies. vmou.ac.in Understanding their oxidation mechanisms at high temperatures is crucial for improving engine efficiency and reducing pollutant formation.

The high-temperature oxidation of decalin is a complex process involving a large number of elementary reactions. vmou.ac.in A skeletal mechanism for decalin oxidation has been proposed, which includes 42 species and 163 reactions. vmou.ac.in This model aims to predict ignition characteristics and the formation of intermediate species. vmou.ac.in A more detailed kinetic model for decalin combustion consists of 538 species and 3218 reactions. vmou.ac.in

The initial steps in the high-temperature oxidation of decalin involve the abstraction of hydrogen atoms by small radicals like O, H, and OH, forming decalin radicals. These radicals then undergo a series of reactions including:

Decomposition: The decalin radicals can break down into smaller, unsaturated cyclic and acyclic hydrocarbons.

Oxidation: Reaction with molecular oxygen (O2) leads to the formation of peroxy radicals, which are key intermediates in the subsequent chain-branching and propagation steps.

Studies on the pyrolysis of tetramethyl decalin, a related bicyclic compound, have shown that the initial reactions involve demethylation and ring-opening to form various radical species. osti.gov A similar behavior can be expected for this compound, where the methyl group and the fused ring structure influence the initial decomposition pathways.

Role of this compound in Fuel Combustion Characteristics

This compound is a representative dicycloparaffin found in conventional and alternative jet fuels. tue.nlscribd.com Its presence significantly influences the combustion properties of the fuel, such as the enthalpy of combustion and ignition delay.

The standard liquid enthalpy of combustion for this compound is a key parameter in determining the energy content of fuels containing this compound.

| Property | Value | Unit |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7085.0 | kJ/mol |

| This interactive data table provides the standard liquid enthalpy of combustion for this compound. |

In the context of surrogate fuel formulation for jet fuels like JP-5, this compound is often included to represent the dicycloparaffin fraction. The ignition delay is a critical parameter for engine performance, and the presence of cycloalkanes like decalin and its derivatives affects this property. Detailed kinetic models for fuels containing n-alkanes, iso-alkanes, and cycloalkanes are developed to accurately predict their combustion behavior under engine-relevant conditions. vmou.ac.in The inclusion of this compound in these models is essential for capturing the combustion characteristics of real fuels.

Formation of Hydroperoxides (General Decalin Chemistry)

Decalin, including its methylated derivatives, is known to be a peroxide-forming solvent. tvu.edu.inacs.org Upon storage and exposure to atmospheric oxygen, particularly in the presence of light and heat, decalin can undergo autoxidation to form hydroperoxides. tvu.edu.in This process is a free-radical chain reaction.

The initial step is the abstraction of a hydrogen atom from the decalin molecule to form a decalin radical. This radical then reacts with molecular oxygen to form a peroxy radical. The peroxy radical can then abstract a hydrogen atom from another decalin molecule to form a hydroperoxide and a new decalin radical, thus propagating the chain.

The tertiary C-H bonds at the bridgehead positions of the decalin ring are particularly susceptible to hydrogen abstraction, leading to the formation of tertiary hydroperoxides. acs.org These hydroperoxides are generally unstable and can be explosive upon concentration, for instance, during distillation. tvu.edu.in The formation of these peroxides is a significant safety concern when handling and storing decalin and related compounds. acs.org

Ring Opening Reactions under Catalytic Conditions

The catalytic ring opening of naphthenic compounds like this compound is an important reaction in petroleum refining, as it can improve the cetane number of diesel fuels. These reactions are typically carried out using bifunctional catalysts that possess both metal and acid sites.

The mechanism of ring opening on a bifunctional catalyst generally involves the following steps:

Dehydrogenation: The naphthenic molecule is first dehydrogenated on the metal sites of the catalyst to form an unsaturated intermediate.

Isomerization/Ring Contraction: The unsaturated intermediate can then undergo isomerization or ring contraction on the acid sites of the catalyst. For decalin derivatives, this can involve the contraction of one of the six-membered rings to a five-membered ring.

C-C Bond Cleavage: The ring is then opened through the cleavage of a C-C bond, which is also catalyzed by the acid sites.

Hydrogenation: The resulting acyclic or monocyclic product is then hydrogenated on the metal sites.

Studies on the ring-opening of decalin have shown that the reaction pathway can be influenced by the type of catalyst used. For example, with a Pt/H-Beta catalyst, the ring-opening products are mainly generated from the isomers of decalin. Iridium has been identified as an effective noble metal for purely metal-catalyzed ring-opening reactions of naphthenes. The presence of a methyl group, as in this compound, can influence the selectivity of the ring-opening reaction.

Applications in Chemical Sciences and Engineering

Role as a Component in Advanced Hydrocarbon Fuels

2-Methyldecalin is a representative dicycloparaffin found in transportation fuels, and as such, it is an important component in mixtures designed to emulate the properties and behavior of complex real-world fuels like jet and diesel.

The hydrogenation of aromatic compounds, such as 2-methylnaphthalene (B46627), is a process utilized in the upgrading of bio-oils to produce middle distillate fuels, which include jet fuel and diesel. acs.org This conversion results in the formation of methyldecalin isomers, including this compound, which are integral to the final fuel composition. These dicyclic naphthenes are a common chemical class found in various aviation and diesel fuels. acs.orgosti.gov For instance, an analysis of 256 samples of the military jet fuel JP-5 revealed that dicycloparaffins, the class to which this compound belongs, constitute an average of 11.62% of the fuel by mass. acs.org

Due to the complexity of real fuels, which can contain thousands of different chemical species, researchers use simpler, well-defined mixtures known as surrogate fuels for modeling and experimental studies. acs.org These surrogates are designed to replicate the key physical and chemical properties of the target fuel. acs.org Methyldecalin is frequently included in these formulations to represent the dicyclic paraffinic compounds present in fuels like rocket propellant, jet fuel, and coal-derived fuels. nist.govosti.govnist.gov

For example, a five-component surrogate developed to model a coal-derived liquid fuel included α-methyldecalin as a key constituent to represent the fuel's dicyclic naphthenes. osti.govnist.gov Similarly, a four-component surrogate for Rocket Propellant 1 (RP-1) also utilized α-methyldecalin. nist.gov The selection of components for these surrogates is a meticulous process that aims to match properties such as density, viscosity, speed of sound, and distillation characteristics of the target fuel. nist.govnist.gov

Table 1: Examples of Surrogate Fuel Formulations Containing a Methyldecalin Component

| Target Fuel | Surrogate Components | Reference |

|---|---|---|

| Coal-Derived Liquid Fuel | n-propylcyclohexane, trans-decalin, α-methyldecalin , bicyclohexane, n-hexadecane | osti.govnist.gov |

| Rocket Propellant 1 (RP-1) | α-methyldecalin , n-dodecane, 5-methylnonane, heptylcyclohexane | nist.gov |

Impact on Fuel Properties (e.g., Cetane Number Improvement)

Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems represent a technology for storing and transporting hydrogen in a safe and manageable liquid form, leveraging existing infrastructure for liquid fuels. ncl.res.inacs.org This is achieved through reversible catalytic hydrogenation and dehydrogenation cycles. acs.org

The this compound/2-methylnaphthalene system is a promising LOHC pair. ncl.res.in In this system, hydrogen is stored via the catalytic hydrogenation of a hydrogen-lean molecule, 2-methylnaphthalene, to its hydrogen-rich form, this compound. The stored hydrogen is later released through the reverse process, catalytic dehydrogenation, which regenerates the 2-methylnaphthalene for subsequent cycles. ncl.res.inresearchgate.net This specific LOHC system is noted for its high gravimetric hydrogen storage capacity, which can exceed 7% by weight, meeting practical targets set by entities like the U.S. Department of Energy. ncl.res.in The process is fully reversible, allowing for multiple storage and release cycles. researchgate.net The liquid nature of both the hydrogen-lean (methylnaphthalene) and hydrogen-rich (methyldecalin) forms at ambient conditions is a key advantage, simplifying handling and transport. acs.org

The performance of the this compound/methylnaphthalene LOHC system is highly dependent on the efficiency of the catalysts used for the hydrogenation and dehydrogenation reactions. ncl.res.inacs.org Research has consistently shown that noble metal catalysts are highly active for these transformations. acs.org For the hydrogenation of 1-methylnaphthalene (B46632) to 1-methyldecalin, catalysts composed of palladium, platinum, rhodium, and ruthenium on supports like activated carbon or alumina (B75360) have been studied. acs.org A Pt/C (platinum on carbon) catalyst has been identified as particularly effective for both the hydrogenation and dehydrogenation steps of the 1-methylnaphthalene/1-methyldecalin pair. acs.orgresearchgate.netcolab.ws

More advanced research has explored improving catalytic efficiency through computational techniques and novel catalyst design. ncl.res.in Studies using density functional theory have investigated doping transition-metal surfaces with single-atom catalysts (SACs). For instance, an Fe-Rh SAC was identified as optimal for the hydrogenation of 2-methylnaphthalene, while an Fe-Pt SAC was found to be most effective for the dehydrogenation of 1-methyldecalin. ncl.res.in These advanced catalytic systems offer pathways to enhance the efficiency of hydrogen storage and release in LOHC applications. ncl.res.in

Table 2: Catalysts Investigated for the Methyldecalin/Methylnaphthalene LOHC System

| Reaction | Catalyst System | Findings | Reference |

|---|---|---|---|

| Hydrogenation of 1-Methylnaphthalene | Pd, Pt, Rh, Ru on activated carbon or alumina | Noble metals are effective; reaction proceeds via methyltetralin intermediates to form methyldecalin stereoisomers. | acs.org |

| Hydrogenation/Dehydrogenation of 1-Methylnaphthalene/1-Methyldecalin | 3%Pt/C (hydrogenation), 1%Pt/C (dehydrogenation) | Effective for reversible cycles; steric factors (isomer types) significantly influence dehydrogenation efficiency. | researchgate.netcolab.ws |

| Hydrogenation of 2-Methylnaphthalene | Fe-Rh Single-Atom Catalyst (SAC) | Computationally shown to be highly effective for the hydrogenation step. | ncl.res.in |

This compound/Methylnaphthalene Pair in Hydrogen Storage

Industrial Solvents and Process Aids

This compound, a derivative of decahydronaphthalene (B1670005) (decalin), possesses properties that make it relevant in industrial applications, particularly as a solvent and process aid. Decalin itself is recognized as an industrial solvent for various resins and as a component in fuel additives. wikipedia.orgontosight.ai The addition of a methyl group to the decalin structure, creating this compound, modifies its physical and chemical characteristics, influencing its specific applications.

In the realm of industrial solvents, the choice of a particular compound is often dictated by factors such as boiling point, solvency power, and stability. This compound is a colorless, flammable liquid with a characteristic odor. ontosight.ai Its properties are a blend of aliphatic and alicyclic characteristics due to its molecular structure. ontosight.ai This makes it a potential solvent in formulations for cleaning and as an intermediate in the synthesis of other chemicals. ontosight.ai The stability of 2-alkyl decalins, including this compound, is noted to be higher than their 1-alkyl counterparts, which is a desirable attribute for industrial processes. rsc.org

As a process aid, this compound can be involved in various chemical transformations. For instance, in the context of hydrogen storage, the hydrogenation of naphthalene (B1677914) and its derivatives to form decalin and its derivatives is a significant area of research. acs.org This process is reversible, and the stability of compounds like this compound is crucial for the efficiency of hydrogen storage and release cycles. acs.org Furthermore, in the paint and varnish industry, decalin is used as a substitute for turpentine, and its derivatives like this compound can also find utility in similar applications. google.com

The use of such solvents and process aids is integral to process intensification in chemical engineering, where microreactors are increasingly employed for more efficient and environmentally friendly operations. scribd.com The physical properties of this compound, such as its boiling point and viscosity, are critical parameters in the design and operation of such advanced chemical processing equipment. chemeo.comresearchgate.net

Occurrence and Significance in Geochemical and Environmental Systems

This compound and other alkyl decalins are naturally occurring compounds found in petroleum geological samples, including crude oil and source rock extracts. rsc.orgresearchgate.net Their presence provides valuable information for geochemists in tracing ancient environments and understanding the organic composition of stratigraphic origins. rsc.org The analysis of these compounds, often referred to as petroleum biomarkers, aids in characterizing crude oils and can offer insights into their formation and thermal history. rsc.orgacs.org

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is a powerful analytical technique used to identify and quantify isomers of alkyl decalins in complex petroleum mixtures. rsc.orgresearchgate.net Studies have identified series of 1-alkyl and 2-alkyl decalin isomers in crude oil samples. researchgate.net It has been observed that 2-alkyl decalins, such as this compound, are more stable compared to their 1-alkyl counterparts. rsc.org This relative stability is a key factor in their persistence in geological samples over long periods.

The distribution and abundance of these isomers can vary between different crude oils, reflecting differences in the original organic matter, depositional environment, and subsequent geological processes like bacterial transformation or oil cracking. rsc.orgacs.org For example, this compound has been identified as a component in RP-1, a highly refined kerosene (B1165875) used as a rocket propellant, which is derived from petroleum. acs.org The detailed profiling of these alkyl-decahydronaphthalene isomers contributes to a more comprehensive understanding of petroleum systems. rsc.org

Table 1: Identification of this compound in a Crude Oil Sample using GC×GC/TOF-MS

| Peak No. | Compound Name | Retention Time (RT1, min) | Retention Time (RT2, s) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|---|

| PK1a | 2-methyldecahydronaphthalene | 57.27 | 2.40 | 152 | 41, 55, 67, 81, 95, 109, 123, 137, 152 |

Data sourced from a study on alkyl decalin isomers in petroleum geological samples. researchgate.net

This compound has been identified as a volatile organic compound (VOC) present in the products of thermochemical processing of organic wastes, such as sewage sludge. mdpi.comresearchgate.net Processes like pyrolysis and torrefaction are used to convert sewage sludge into biochar, a potentially valuable product. However, this treatment can also lead to the formation and emission of various VOCs, including this compound. mdpi.comresearchgate.net

Research has shown that the temperature of the thermochemical process significantly influences the profile of the VOCs produced. mdpi.comresearchgate.net In one study, an unidentified isomer of trans-2-methyldecalin was found to be the most significant contributor to the VOCs in biochar produced from sewage sludge at 300°C, accounting for 26.13% of the total. mdpi.com The presence of this compound and other decalin derivatives is linked to the transformation of naphthalene, which is also present in sewage sludge. researchgate.net

The formation of such compounds is a critical consideration in the management and application of sewage sludge biochar. nih.gov While biochar can be used for soil amendment, the presence of potentially toxic or hazardous compounds needs to be carefully evaluated. mdpi.comnih.gov The study of VOC emissions from the thermochemical processing of wastes is essential for understanding the environmental implications and for developing strategies to mitigate any potential negative impacts. rug.nlsemanticscholar.org

Table 2: Volatile Organic Compounds Identified in Thermally Processed Sewage Sludge

| Compound Group | Example Compounds |

|---|---|

| Aldehydes | 2-methylbutanal, hexanal |

| Ketones | acetone, 2-butanone |

| PAHs | naphthalene derivatives |

| Hydrogenated PAH derivatives | decalin, 1-methyldecalin, trans-2-methyldecalin |

This table lists groups of compounds frequently found in the vapors of biochar samples produced from sewage sludge. researchgate.net

Advanced Analytical Characterization Techniques for 2 Methyldecalin

Chromatographic Separations and Detection Methods

Chromatographic techniques are indispensable for resolving the complex mixtures in which 2-methyldecalin is often found and for separating its various isomers.

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the presence of multiple stereoisomers with similar boiling points, conventional one-dimensional GC (1D-GC) often struggles to achieve complete separation, leading to peak overlap. acs.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. acs.orgnih.gov This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. rsc.orgresearchgate.net The effluent from the first column is periodically trapped and then rapidly injected onto the second, shorter column. This process creates a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. mosh-moah.de This increased peak capacity is particularly advantageous for resolving the isomers of this compound from other hydrocarbons in complex matrices like petroleum and environmental samples. researchgate.netbham.ac.ukgcms.cz For instance, in the analysis of petrochemicals, GC×GC can effectively separate bicyclic alkanes, including this compound, from other hydrocarbon classes like linear alkanes, cycloalkanes, and aromatics. scispec.co.th

The coupling of gas chromatography with mass spectrometry (MS) is a powerful tool for the identification of separated compounds. In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound by comparing its spectrum to reference libraries like the NIST Mass Spectrometry Data Center. nih.govnih.gov

The combination of GC×GC with time-of-flight mass spectrometry (TOF-MS) provides a highly effective platform for analyzing complex mixtures containing this compound. acs.orgresearchgate.net TOF-MS is capable of high-speed data acquisition, which is essential to capture the narrow peaks produced by GC×GC. acs.org This combination enhances the reliability of compound identification. acs.orgresearchgate.net For example, GC×GC-TOFMS has been successfully used to identify and quantify various compound classes in complex hydrocarbon samples, including bicyclic alkanes. gcms.cz The technique has also been applied to the analysis of volatile organic compounds (VOCs) in various matrices, where it has enabled the tentative identification of numerous compounds, including this compound. frontiersin.org

High-resolution mass spectrometry (HRMS) coupled with GC can provide even more definitive identification by determining the exact mass of a molecule and its fragments, allowing for the calculation of its elemental composition.

Retention indices (RI) are a valuable tool for the identification of compounds in GC, including this compound. The Kovats retention index system relates the retention time of an analyte to that of n-alkanes eluting before and after it. This normalization of retention times helps to reduce the variability between different instruments and analytical conditions, making inter-laboratory comparisons more reliable.

The retention index of a compound is dependent on the stationary phase of the GC column and the temperature program. For this compound, different retention indices have been reported on various stationary phases. For example, a standard non-polar phase has been used to determine the retention index of this compound. d-nb.info The NIST Mass Spectrometry Data Center provides a collection of experimental retention indices for various compounds, including isomers of methyldecalin, on different column types. nih.govnih.gov These databases are crucial for the tentative identification of this compound in complex samples when authentic standards are not available. d-nb.info

Table 1: Reported Retention Indices for Methyldecalin Isomers

| Isomer | Retention Index (Non-polar column) | Source |

| This compound | 1156 | d-nb.info |

| 1-Methyldecalin | 1159, 1178, 1134, 1147, 1163, 1176, 1190, 1168, 1182, 1196, 1174, 1188, 1202 | nih.gov |

| 2-syn-methyl-decalin | 2958–76–1 | acs.org |

Note: The wide range of values for 1-Methyldecalin may reflect different isomers or experimental conditions.

Coupling with Mass Spectrometry (GC-MS, GC×GC/TOF-MS, GC-HRMS) for Compound Identification and Elucidation

Spectroscopic Elucidation Methods

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the three-dimensional structure of molecules. Both ¹H and ¹³C NMR are instrumental in determining the stereochemistry and conformational preferences of this compound and its derivatives. acs.orgacs.org

¹H NMR: The chemical shifts and coupling constants of protons in the ¹H NMR spectrum provide information about their chemical environment and spatial relationships. nih.gov For decalin systems, the analysis of vicinal coupling constants (J-values) can help determine the relative stereochemistry of substituents. nih.gov In cis- and trans-decalin, the rapid ring flipping in the cis isomer at room temperature results in a single averaged signal in the ¹H NMR spectrum, while the conformationally locked trans isomer shows distinct signals for axial and equatorial protons. dalalinstitute.com

¹³C NMR: ¹³C NMR spectroscopy is particularly useful for assigning the stereochemistry of the ring junction in decalin derivatives. The chemical shift of the angular methyl carbon (C-10 in the parent decalin system) is highly sensitive to the cis or trans fusion of the rings. cdnsciencepub.com This difference in chemical shift provides a clear method for stereochemical assignment.

2D-NMR Techniques: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide even more detailed structural information.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is useful for assigning quaternary carbons and piecing together the carbon skeleton. osti.gov

NOESY experiments reveal through-space interactions between protons that are close to each other, which is crucial for determining the relative stereochemistry and for conformational analysis. osti.govacgpubs.org For example, NOESY can be used to establish the co-facial relationship of substituents in decalin derivatives. acgpubs.org

Conformational studies of decalin systems often involve a combination of these NMR techniques to understand the dynamic processes, such as ring inversion in cis-decalin. dalalinstitute.comuky.edu

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself can be challenging, X-ray crystallography of its derivatives or related analogs provides invaluable and unambiguous information about their stereochemistry and conformation. acs.orgacs.orgnih.gov

The crystal structure of a decalin derivative can confirm the relative stereochemistry of all stereogenic centers and reveal the preferred conformation of the bicyclic system in the solid state. nih.govacgpubs.org For instance, X-ray analysis has been used to determine the structures of brominated decalin derivatives and functionalized siladecalins, providing precise bond lengths, bond angles, and torsional angles. acs.orgacs.orgosti.gov This information is crucial for validating the stereochemical assignments made by other techniques like NMR and for understanding the steric and electronic effects that govern the molecule's shape. acs.orgacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR techniques like HMBC, NOESY) for Stereochemical Assignment and Conformational Studies

Other Relevant Analytical Approaches (e.g., Vapor Densities)

Beyond the primary advanced characterization techniques, a number of other analytical methods provide valuable information regarding the physicochemical properties of this compound. These approaches are crucial for a comprehensive understanding of the compound's behavior in various applications, from its use in chemical synthesis to its presence as a volatile organic compound (VOC).

Vapor Density and Pressure

The vapor density of a compound can be determined experimentally using methods like the Victor Meyer method. This technique involves vaporizing a known mass of a volatile organic compound and measuring the volume of the displaced air, which is then corrected to standard temperature and pressure (STP) prutor.ai. The molecular weight of the compound can then be calculated from the vapor density prutor.aidoubtnut.comyoutube.com. Although this method was not specifically documented for this compound in the reviewed literature, it represents a classical and relevant analytical approach for obtaining this data.

The relationship between vapor pressure, temperature, and other thermodynamic properties can be established using equations like the Antoine equation, which has been used to adjust vapor pressure data for various hydrocarbons nist.gov.

Table 1: Reported Vapor Pressure Data for this compound Isomers

| Isomer/Mixture | Vapor Pressure (mmHg) | Temperature (°C) | Source(s) |

|---|---|---|---|

| This compound | 0.400000 | 25.00 | thegoodscentscompany.com |

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation and analysis of volatile compounds like this compound. In several studies, GC and gas chromatography-mass spectrometry (GC-MS) have been employed to identify and quantify this compound in various matrices.

For instance, this compound has been identified as a volatile organic compound (VOC) emitted from potato plants under drought stress, where it was profiled using thermal desorption collection and GC-MS frontiersin.org. In another study, the transformation of naphthalene (B1677914) derivatives during the thermochemical processing of sewage sludge was monitored, with GC-MS used to analyze the resulting biochar for compounds including trans-2-methyldecalin mdpi.com. The analysis of model hydrocarbons after catalytic testing has also utilized GC-MS to determine the composition of products, including the selectivity for this compound farabi.university.

The retention index (RI) is a key parameter in gas chromatography for identifying compounds. The NIST Chemistry WebBook provides Kovats retention indices for trans-2-methyldecalin on a non-polar polydimethyl siloxane column nist.gov. PubChem also lists several Kovats retention indices for this compound on standard non-polar and semi-standard non-polar columns nih.gov.

Table 2: Kovats Retention Indices for this compound

| Isomer | Column Type | Active Phase | Temperature (°C) | Retention Index (I) | Source(s) |

|---|---|---|---|---|---|

| trans-2-Methyldecalin | Packed | Polydimethyl siloxane | 147 | 1138 | nist.gov |

| This compound | Standard non-polar | - | - | 1122, 1133, 1138, 1142, 1145, 1153, 1154, 1159, 1160, 1166, 1167, 1173, 1180, 1186 | nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. While TGA is not typically used for the direct characterization of a pure, volatile compound like this compound itself, it is highly relevant in the context of its applications and interactions with other materials.

For example, TGA has been used to characterize catalysts involved in the hydrogenation of 2-methylnaphthalene (B46627) to produce methyldecalin researchgate.netacs.org. In these studies, TGA provides information on the thermal stability of the catalysts and the amount of coke or other deposits formed on the catalyst surface during the reaction. Similarly, in studies of the dehydrogenation of decalin on palladium catalysts, TGA was used to study the synthesized catalysts researchgate.net. The stability of materials used in conjunction with related perfluorinated compounds, such as Perfluoro(1-methyldecalin), has also been assessed using TGA dtic.mil.

Computational and Theoretical Investigations of 2 Methyldecalin

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Recent studies have utilized DFT to explore the adsorption of 2-methyldecalin on various surfaces. For instance, the interaction of this compound vapor with β-bismuthene sheets has been investigated using DFT, providing insights into potential applications in sensor technology. doi.org Similarly, the electronic properties and geometric stability of systems involving this compound can be determined through cohesive formation energy calculations. doi.org

The conformational landscape of this compound is complex due to the fused ring system and the presence of a methyl substituent. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers. The energy barriers between different conformations, such as those arising from ring-flipping in the cis-isomer, can be calculated. These barriers determine the rate of interconversion between conformers at a given temperature.

The relative stabilities of cis- and trans-isomers of substituted decalins are a classic topic in conformational analysis. sdnbvc.edu.inrbrnesjashpur.in For this compound, the methyl group can exist in either an axial or equatorial position, leading to different stereoisomers with varying energies. The trans-isomer is generally more rigid and cannot undergo ring flips, while the cis-isomer is more flexible. masterorganicchemistry.com The energetic penalties associated with unfavorable steric interactions, such as gauche-butane interactions, play a crucial role in determining the preferred conformation.

Vibrational energy analysis provides information about the various vibrational modes of the this compound molecule. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational frequencies can be computed and compared with experimental data to confirm the structure of the molecule. ajol.info

Conformational Energy Landscapes and Barriers

Molecular Mechanics and Dynamics Simulations for Conformational Profiles

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable for studying the conformational profiles of flexible molecules like this compound over time. nih.gov MM methods use a classical force field to calculate the potential energy of a system as a function of its atomic coordinates, allowing for the rapid exploration of conformational space.

MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms. This allows for the observation of conformational changes, such as ring flips and methyl group rotations, as they occur on a picosecond to nanosecond timescale. These simulations can be used to generate a statistical distribution of conformers at a given temperature, providing a more realistic representation of the molecule's behavior in a real-world system. Such simulations have been used to investigate the aggregation of nanoparticles, which can be relevant for understanding the behavior of this compound in certain environments. acs.org

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of how the reaction proceeds.

For example, the hydroconversion of 2-methylnaphthalene (B46627) to this compound over catalysts has been studied to understand the reaction pathways, which include hydrogenation, isomerization, and ring-opening. researchgate.net These studies help in designing more efficient and selective catalysts. The selectivity for producing either cis- or trans-2-methyldecalin can be influenced by the choice of catalyst and reaction conditions. researchgate.netresearchgate.net

Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. In the context of this compound, TST can be applied to understand the kinetics of its isomerization and decomposition reactions. By calculating the free energy of the reactants and the transition state, the rate constant for a particular reaction step can be estimated.

Variational Transition State Theory (VTST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are more advanced methods that can be used to study complex, pressure-dependent reactions. flippingbook.com These theories have been applied to the decomposition and isomerization of decalin and its derivatives, providing insights into their combustion chemistry. flippingbook.comresearchgate.net

Computational methods are increasingly used to predict the activity and selectivity of catalysts for reactions involving this compound. acs.org By modeling the interaction of the reactant molecules with the catalyst surface, it is possible to identify the most likely reaction pathways and the energy barriers associated with them.

Modelling of Ignition Characteristics and Intermediate Species

While specific, detailed models for the ignition of this compound are not prevalent, general principles from related compounds offer insight into its expected behavior.

Theoretical Decomposition Pathways: Theoretical studies on the unimolecular decomposition of the general "methyldecalin" molecule have been undertaken to understand its initial pyrolysis and combustion steps. flippingbook.com These investigations, often employing methods like the CASSCF/MRCI, explore the potential energy surfaces for key bond-scission events. For a methyldecalin molecule, the initial reactions are expected to be the dissociation of the C-CH₃ bond, C-H bond breaking, or ring-opening isomerization, which leads to the formation of alkenes. flippingbook.com The competition between these initial pathways significantly influences the subsequent formation of intermediate species and ultimately, pollutants like soot. flippingbook.com A theoretical study by Hossain et al. calculated the potential energy surface for the C-C bond dissociation of the methyl group and a ring C-C bond in methyldecalin. flippingbook.com

Inclusion in Surrogate Fuel Models: In practice, detailed chemical analysis of fuels like coal-derived liquids has identified various "x-methyldecalins" as constituents. nist.gov When formulating surrogate fuels for computational fluid dynamics (CFD) and combustion modeling, these are often represented by a single, representative methyldecalin compound due to the complexity and computational cost of modeling every single isomer. nist.gov For instance, in some models for rocket propellants, α-methyldecalin (1-methyldecalin) has been used for this purpose. acs.org The selection is often based on matching key physical and chemical properties of the target fuel, such as density, cetane number, and viscosity, rather than a detailed match of ignition kinetics for each isomer.

Expected Intermediate Species: Based on pyrolysis studies of more complex, substituted decalins like 4,4,8,10-tetramethyl decalin, the initial pyrolysis of this compound would likely proceed via demethylation (loss of the -CH₃ group) and ring-opening reactions. cup.edu.cn This would lead to the formation of a methyl radical (•CH₃) and a decalinyl radical, or various ring-opened radicals.

Subsequent reactions would produce a complex mixture of smaller hydrocarbons. Key intermediate species identified in the pyrolysis and oxidation of the parent compound, decalin, which are also expected to be relevant for this compound, include:

Small Alkenes: Ethylene is typically the most abundant product in the pyrolysis of cyclic alkanes. researchgate.net Other small alkenes like propene and 1,3-butadiene (B125203) are also significant intermediates. researchgate.net

Radicals: The process is driven by radical chain reactions, involving species like H•, •OH, and •CH₃.